2-(Methoxyethylamino)-propionitrile
Description
2-(Methoxyethylamino)-propionitrile is a nitrile derivative featuring a methoxyethylamino substituent. The methoxyethylamino group likely enhances solubility in polar solvents compared to simpler alkylamino derivatives, while the nitrile group provides reactivity for further chemical modifications. Similar compounds, such as 3-[2-(2-cyanoethylamino)methylamino]-propionitrile (P1) and 3-methoxypropionitrile, are utilized in corrosion inhibition and organic synthesis, respectively .
Properties
CAS No. |
105510-43-8 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)propanenitrile |
InChI |
InChI=1S/C6H12N2O/c1-6(5-7)8-3-4-9-2/h6,8H,3-4H2,1-2H3 |
InChI Key |
ZNTNAKKRJPYHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Methylnitrosamino)propionitrile (MNPN)
- Molecular Formula : C₄H₇N₃O
- Molecular Weight : 113.12 g/mol
- Key Properties/Applications: Potent carcinogen detected in betel quid chewers’ saliva (0.5–11.4 µg/L) . Induces nasal cavity tumors (86% in male rats) and liver tumors (43%) via DNA methylation .
- Toxicity: High carcinogenicity due to methylnitrosamino group; forms 7-methylguanine and O⁶-methylguanine in DNA .
3-Methoxypropionitrile
2-(3-Benzoylphenyl)propionitrile
3-[2-(2-Cyanoethylamino)methylamino]-propionitrile (P1)
- Molecular Formula : C₇H₁₃N₄
- Molecular Weight : 153.20 g/mol
- Key Properties/Applications :
Comparative Analysis (Table)
Key Structural and Functional Differences
Substituent Effects: The methoxyethylamino group in this compound likely improves solubility in polar solvents compared to MNPN’s methylnitrosamino group, which confers carcinogenicity . The benzoylphenyl group in 2-(3-Benzoylphenyl)propionitrile enhances steric bulk, making it suitable for pharmaceutical targeting .
Applications: Corrosion inhibitors (P1–P3) prioritize amino-cyano interactions with metal surfaces, while pharmaceutical intermediates (e.g., 2-(3-Benzoylphenyl)propionitrile) require high purity and stability .
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